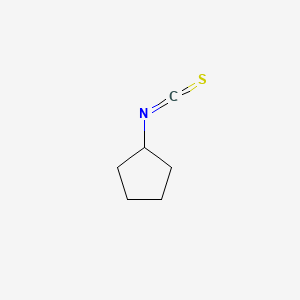

Cyclopentyl isothiocyanate

Description

The exact mass of the compound Cyclopentyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Cyclopentyl isothiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentyl isothiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

isothiocyanatocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOODZCPFADLCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187160 | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33522-03-1 | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033522031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Isothiocyanate Moiety as a Versatile Tool in Chemical Science

An In-Depth Technical Guide to the Chemical Properties of Cyclopentyl Isothiocyanate

Isothiocyanates (ITCs), characterized by the functional group -N=C=S, are a class of compounds renowned for their biological activity and synthetic versatility.[1][2] Found naturally in cruciferous vegetables like broccoli and wasabi, they are responsible for the pungent flavor and are recognized for their chemopreventive, antimicrobial, and anti-inflammatory properties.[2][3][4] In the realms of medicinal chemistry and drug development, the isothiocyanate group serves as a powerful electrophilic handle, enabling the formation of stable covalent bonds with biological nucleophiles, a strategy increasingly employed in the design of targeted therapeutics.[5]

This guide provides a comprehensive technical overview of Cyclopentyl Isothiocyanate, a representative aliphatic isothiocyanate. We will delve into its core chemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its practical application for researchers, chemists, and drug development professionals.

Core Physicochemical and Structural Properties

Cyclopentyl isothiocyanate is a colorless to pale yellow liquid under standard conditions.[6] Its fundamental properties are summarized below, providing essential data for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 33522-03-1 | [7][8][9] |

| Molecular Formula | C₆H₉NS | [7][9] |

| Molecular Weight | 127.21 g/mol | [7][8][9] |

| IUPAC Name | isothiocyanatocyclopentane | [7] |

| SMILES | C1CCC(C1)N=C=S | [7][8] |

| Computed XLogP3 | 2.8 | [7] |

| Form | Liquid | [8] |

Spectroscopic Characterization: Identifying the Signature

Accurate characterization is paramount in synthesis and quality control. Cyclopentyl isothiocyanate exhibits distinct spectroscopic features that confirm its identity and purity.

Infrared (IR) Spectroscopy

The most telling feature in the IR spectrum is the isothiocyanate group itself. It produces a very strong, characteristically broad absorption band typically in the range of 2140-2080 cm⁻¹ . This intense signal arises from the asymmetric stretching vibration of the -N=C=S cumulene system and is often diagnostic for the presence of the functional group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is relatively simple. The methine proton (CH-NCS) directly attached to the isothiocyanate group will appear as a multiplet, shifted downfield compared to a standard cyclopentyl proton due to the electron-withdrawing effect of the nitrogen. The eight protons of the four methylene groups (-CH₂) on the cyclopentyl ring will typically appear as complex, overlapping multiplets further upfield.

-

¹³C NMR: The carbon spectrum shows distinct signals for the cyclopentyl ring carbons. However, the carbon of the isothiocyanate group (-N=C =S) presents a unique challenge and a key identifying feature. This carbon signal is often very broad, weak, or even undetectable ("near-silent") in standard ¹³C NMR experiments.[11] This phenomenon is not due to a lack of presence but rather to the quadrupolar relaxation effects of the adjacent ¹⁴N nucleus and the molecule's structural flexibility, which causes extreme signal broadening.[11] This "missing" signal in the expected region (~125-140 ppm) can be a strong, albeit indirect, indicator of a successful synthesis.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides crucial information on molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The molecular ion peak will be observed at m/z = 127, corresponding to the molecular weight of the compound.[7]

-

Key Fragments: Alkyl isothiocyanates exhibit characteristic fragmentation. A prominent peak is often observed at m/e 72 , corresponding to the [CH₂NCS]⁺ ion, which can be a useful diagnostic fragment.[12] Another common fragmentation pathway involves the loss of the isothiocyanate group or cleavage of the cyclopentyl ring.

Synthesis of Cyclopentyl Isothiocyanate: A Practical Workflow

While several methods exist for synthesizing isothiocyanates, one of the most reliable and widely used approaches involves the decomposition of a dithiocarbamate salt, which is generated in situ from the corresponding primary amine.[2][13] This method avoids the use of highly toxic reagents like thiophosgene.[2][14]

Caption: Workflow for the synthesis of Cyclopentyl Isothiocyanate.

Exemplary Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol describes a robust, two-step, one-pot procedure for preparing cyclopentyl isothiocyanate from cyclopentylamine.[13]

-

Reaction Setup: To a stirred solution of cyclopentylamine (1.0 eq) and triethylamine (1.1 eq) in a suitable solvent (e.g., dichloromethane, DCM) at 0 °C, add carbon disulfide (CS₂, 1.1 eq) dropwise.

-

Causality: The reaction is performed at 0 °C to control the exothermic formation of the dithiocarbamate salt. Triethylamine acts as a base to deprotonate the amine, facilitating the nucleophilic attack on CS₂.

-

-

Salt Formation: Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt occurs during this step.

-

Desulfurization: Cool the mixture back to 0 °C and add a solution of tosyl chloride (TsCl, 1.1 eq) in DCM dropwise.

-

Causality: Tosyl chloride is an effective desulfurizing agent. It reacts with the dithiocarbamate salt to form a labile intermediate that readily decomposes, eliminating sulfur and forming the stable isothiocyanate product.[2]

-

-

Reaction Completion & Workup: Let the reaction proceed at room temperature for 30-60 minutes, monitoring by TLC or GC-MS. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure cyclopentyl isothiocyanate.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of cyclopentyl isothiocyanate is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is highly susceptible to attack by a wide range of nucleophiles.[5][15]

Caption: Nucleophilic addition to Cyclopentyl Isothiocyanate.

Reaction with Amines: The Gateway to Thioureas

The most common reaction involves primary or secondary amines, which readily add to the isothiocyanate to form N,N'-disubstituted thioureas. This reaction is typically fast, high-yielding, and proceeds under mild conditions.

Protocol: Synthesis of a Cyclopentyl-Thiourea Derivative

-

Setup: Dissolve cyclopentyl isothiocyanate (1.0 eq) in a suitable solvent such as acetonitrile or ethanol.

-

Addition: Add the primary amine (e.g., benzylamine, 1.0 eq) to the solution at room temperature. The reaction is often slightly exothermic.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. In many cases, the thiourea product is poorly soluble and will precipitate from the reaction mixture.

-

Isolation: The product can be isolated by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Purity is often high enough that further purification is not required.

Significance in Drug Discovery

-

Covalent Warheads: The ability of ITCs to react with biological nucleophiles is the cornerstone of their therapeutic potential. They can covalently modify specific amino acid residues, most notably the thiol group of cysteine or the amine group of lysine, within target proteins.[5] This irreversible binding can lead to potent and sustained inhibition of enzyme activity, making ITCs valuable as "warheads" in the design of covalent inhibitors.

-

Bioactive Scaffolds: The thiourea linkage formed from the reaction of ITCs is a common structural motif in many biologically active molecules, exhibiting a wide range of activities including antibacterial, antiviral, and anticancer effects.

-

Linker Chemistry: The isothiocyanate group is also used in bioconjugation chemistry to label proteins and other biomolecules with fluorescent dyes or other tags.

Stability, Handling, and Storage

Proper handling of cyclopentyl isothiocyanate is essential due to its reactivity and potential hazards.

Stability

Isothiocyanates can be sensitive to heat and moisture.[16][17] In aqueous solutions, they can degrade over time, particularly at elevated temperatures.[16] The stability is also pH-dependent.[18] Therefore, anhydrous conditions are recommended for storage and reactions whenever possible.

Safety and Handling

-

Hazard Classification: Cyclopentyl isothiocyanate is classified as hazardous. It is typically labeled as acutely toxic if swallowed, harmful in contact with skin or if inhaled, and causes severe skin and eye damage.[8][19] It is also a lachrymator, causing irritation and tearing of the eyes.[19]

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood.[20][21] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield.[21][22]

-

Handling Procedures: Avoid inhalation of vapors and direct contact with skin and eyes.[20][21] In case of accidental contact, flush the affected area immediately with copious amounts of water.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, bases, and water.[20][21]

Conclusion

Cyclopentyl isothiocyanate is more than just a simple chemical reagent; it is a versatile building block with significant potential in organic synthesis and pharmaceutical research. Its well-defined physicochemical properties, predictable spectroscopic signatures, and accessible synthesis make it a valuable tool for chemists. The inherent electrophilicity of the isothiocyanate moiety provides a reliable handle for constructing complex molecules and for designing targeted covalent inhibitors, ensuring its continued relevance in the advancement of drug discovery and chemical biology.

References

-

The Good Scents Company. (n.d.). cyclohexyl isothiocyanate, 1122-82-3. Retrieved from [Link]

-

Gapiński, J., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2733. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 141792, Cyclopentyl isothiocyanate. Retrieved from [Link]

-

Nagy, P., et al. (2021). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 26(11), 3173. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14289, Cyclohexyl isothiocyanate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isothiocyanates. Retrieved from [Link]

-

Kaur, N., et al. (2015). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkivoc, 2015(6), 206-245. [Link]

-

Lee, J., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]

-

Jiao, S., et al. (2000). Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution. Journal of Agricultural and Food Chemistry, 48(9), 4152-4156. [Link]

- Google Patents. (1972). US3637788A - Process for producing isothiocyanates.

-

Horváth, Z., et al. (2022). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 24(1), 263-269. [Link]

-

Wippich, C., et al. (2024). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl isothiocyanate, and the formulation Angocin® Anti-Infekt N. Pharmacological Research, 199, 107107. [Link]

-

Kjær, A., et al. (1963). Mass Spectra of Isothiocyanates. Acta Chemica Scandinavica, 17, 2143-2154. [Link]

-

Al-Omran, F., et al. (1997). REACTION OF ACYL ISOTHIOCYANATES WITH NUCLEOPHILES: A CONVENIENT SYNTHESIS OF 1,3-OXAZINE, PYRIMIDINETHIONE AND THIAZOLE DERIVATIVES. Phosphorus, Sulfur, and Silicon and the Related Elements, 128(1), 147-156. [Link]

-

Song, F., et al. (2025). The stability of isothiocyanates in broccoli extract: oxidation from erucin to sulforaphane was discovered. Food Chemistry, 480, 143872. [Link]

-

Gapiński, J., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2733. [Link]

-

Kumar, G., et al. (2015). Isothiocyanates: a class of bioactive metabolites with chemopreventive potential. Tumour Biology, 36(6), 4005-4016. [Link]

-

Peterson, J. J., & Ellenberger, K. S. (2021). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 18(1), 2-12. [Link]

-

Van Eylen, D., et al. (2007). Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments. Journal of Agricultural and Food Chemistry, 55(6), 2163-2170. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopentane (CAS 287-92-3). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

Charoenkul, K., et al. (2023). Cooking Methods for Preserving Isothiocyanates and Reducing Goitrin in Brassica Vegetables. Foods, 12(19), 3658. [Link]

-

Lee, J., & Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Wikipedia. (n.d.). List of phenyltropanes. Retrieved from [Link]

-

ResearchGate. (2017). Optimizing isothiocyanate formation during enzymatic glucosinolate breakdown by adjusting pH value, temperature and dilution in Brassica vegetables and Arabidopsis thaliana. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis, spectroscopic characterization (IR, 1H, 13C and 119Sn NMR, electrospray mass spectrometry) and toxicity of new organotin(IV) complexes with N,N′,O‐ and N,N′,S‐scorpionate ligands. Retrieved from [Link]

-

Carl ROTH. (2025). Safety Data Sheet: Cyclopentane. Retrieved from [Link]

-

Lamparsky, D., et al. (2015). Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. Magnetic Resonance in Chemistry, 53(5), 349-357. [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclopropane, isothiocyanato- (CAS 56601-42-4). Retrieved from [Link]

-

UCLA Chemistry and Biochemistry. (n.d.). WebSpectra - Problems in NMR and IR Spectroscopy. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isothiocyanates: a class of bioactive metabolites with chemopreventive potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur [mdpi.com]

- 6. cyclohexyl isothiocyanate, 1122-82-3 [thegoodscentscompany.com]

- 7. Cyclopentyl isothiocyanate | C6H9NS | CID 141792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclopentyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Isothiocyanate synthesis [organic-chemistry.org]

- 14. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

- 22. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to Cyclopentyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclopentyl isothiocyanate (CAS No. 33522-03-1), a versatile reagent and building block with significant potential in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed experimental protocols to empower researchers in their scientific endeavors.

Introduction: The Scientific Merit of Cyclopentyl Isothiocyanate

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a class of compounds renowned for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] These compounds are naturally found in cruciferous vegetables and are pivotal intermediates in organic synthesis.[1][4] Cyclopentyl isothiocyanate, with its alicyclic cyclopentyl moiety, presents a unique structural motif that can impart desirable pharmacokinetic properties to bioactive molecules. Its potential antiviral and anticancer effects make it a compound of particular interest for drug development professionals. This guide aims to be a definitive resource on Cyclopentyl isothiocyanate, consolidating its chemical data, synthesis protocols, and reactivity profile.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

Key Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 33522-03-1 | [5][6] |

| Molecular Formula | C₆H₉NS | [5][6] |

| Molecular Weight | 127.21 g/mol | [5][6] |

| Appearance | Colorless liquid | [6][7] |

| Boiling Point | 94 - 95 °C @ 15 mmHg | [7] |

| InChI | 1S/C6H9NS/c8-5-7-6-3-1-2-4-6/h6H,1-4H2 | [6] |

| SMILES | S=C=NC1CCCC1 | [6] |

Spectroscopic Data: Unveiling the Molecular Structure

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of Cyclopentyl isothiocyanate.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching vibration of the -N=C=S group, typically appearing in the range of 2000–2200 cm⁻¹.[8] For Cyclopentyl isothiocyanate, this peak is a key diagnostic marker. Additional peaks corresponding to C-H stretching and bending vibrations of the cyclopentyl ring will also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the protons on the cyclopentyl ring. The proton attached to the carbon bearing the isothiocyanate group would likely appear as a multiplet at a downfield chemical shift compared to the other aliphatic protons due to the electron-withdrawing effect of the nitrogen atom.

-

¹³C NMR: The carbon atom of the isothiocyanate group is characteristically deshielded and appears at a downfield chemical shift, though its signal can sometimes be broad or weak.[9] The carbons of the cyclopentyl ring will resonate in the aliphatic region of the spectrum.

-

-

Mass Spectrometry (MS): The mass spectrum of Cyclopentyl isothiocyanate would show the molecular ion peak (M⁺) at m/z = 127. Fragmentation patterns would likely involve the loss of the isothiocyanate group or fragmentation of the cyclopentyl ring.[10]

Synthesis of Cyclopentyl Isothiocyanate: A Practical Approach

The synthesis of isothiocyanates from primary amines is a well-established transformation in organic chemistry.[1] The most common and direct route to Cyclopentyl isothiocyanate involves the reaction of its corresponding primary amine, cyclopentylamine, with a thiocarbonyl transfer reagent.

Foundational Precursor: Synthesis of Cyclopentylamine

The availability of high-purity cyclopentylamine is a prerequisite for the successful synthesis of Cyclopentyl isothiocyanate. Several methods exist for the preparation of cyclopentylamine, with the reductive amination of cyclopentanone being a common laboratory and industrial approach.[11][12]

Core Synthesis Protocol: From Cyclopentylamine to Cyclopentyl Isothiocyanate

The conversion of a primary amine to an isothiocyanate can be achieved through various reagents, each with its own advantages and disadvantages. The classical method utilizing thiophosgene is highly effective but involves a very toxic reagent.[13][14] Safer and more modern alternatives are now widely used.[4][15][16] A common and relatively safe method involves the in-situ formation of a dithiocarbamate salt followed by decomposition.

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This two-step, one-pot procedure is a widely adopted method for the synthesis of isothiocyanates.[1]

-

Formation of the Dithiocarbamate Salt: To a stirred solution of cyclopentylamine (1.0 eq) and a base such as triethylamine (2.2 eq) in a suitable solvent like dichloromethane at 0 °C, carbon disulfide (1.1 eq) is added dropwise. The reaction mixture is stirred at room temperature for 1-2 hours to form the triethylammonium dithiocarbamate salt.

-

Desulfurization: The reaction mixture is cooled again to 0 °C, and a desulfurizing agent is added. A variety of reagents can be used for this step, including p-toluenesulfonyl chloride or ethyl chloroformate.[1] After the addition, the reaction is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to afford pure Cyclopentyl isothiocyanate.

}

Synthesis workflow for Cyclopentyl isothiocyanate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Cyclopentyl isothiocyanate stems from the electrophilic nature of the central carbon atom in the -N=C=S group.[17] This makes it susceptible to nucleophilic attack, leading to the formation of a wide range of derivatives.

Reaction with Amines: Formation of Thiourea Derivatives

The reaction of isothiocyanates with primary or secondary amines is a robust and high-yielding method for the synthesis of thiourea derivatives.[18][19][20] This reaction proceeds via the nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate.

General Reaction Scheme:

R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'

This reaction is fundamental in medicinal chemistry for the creation of libraries of bioactive compounds, as thioureas are known to exhibit a broad spectrum of biological activities.[19]

}

Formation of thiourea derivatives.

Cycloaddition Reactions

Isothiocyanates can also participate in cycloaddition reactions, serving as valuable precursors for the synthesis of various heterocyclic compounds.[21] These reactions open up avenues for the creation of complex molecular architectures with potential applications in drug discovery and materials science.

Applications in Drug Discovery and Beyond

The isothiocyanate functional group is a recognized pharmacophore, and compounds containing this moiety have been extensively studied for their therapeutic potential.[1][22]

-

Anticancer and Antiviral Activity: Cyclopentyl isothiocyanate has been reported to possess anticancer and antiviral properties. The mechanism of action is often attributed to the ability of the isothiocyanate group to react with biological nucleophiles, such as cysteine residues in proteins, thereby modulating their function.

-

Chemical Probes: The reactivity of isothiocyanates makes them useful as chemical probes for studying biological systems.[22] They can be used to label proteins and other biomolecules, aiding in the identification and characterization of drug targets.

-

Building Block in Medicinal Chemistry: Cyclopentyl isothiocyanate serves as a versatile starting material for the synthesis of a diverse range of compounds with potential therapeutic applications. The cyclopentyl group can enhance lipophilicity and metabolic stability, which are desirable properties for drug candidates.

Safety and Handling

Cyclopentyl isothiocyanate is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[7][23] It can cause skin and serious eye irritation and may cause respiratory irritation.[7][23] It is also a lachrymator, meaning it can cause tearing.[23]

-

Handling: Work should be conducted in a well-ventilated fume hood.[7] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[7][24]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][25] It is stable under normal conditions.[23]

Conclusion

Cyclopentyl isothiocyanate is a valuable and versatile chemical entity for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Its straightforward synthesis, well-defined reactivity, and the biological potential of its derivatives make it a compound of significant scientific interest. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective and safe use in the laboratory.

References

- Zheng-Yi Li, Hong-Zhao Ma, Chen Han, Hai-Tao Xi, Qi Meng, Xin Chen, Xiao-Qiang Sun. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45, 1667-1674. ()

- Organic Chemistry Portal. (n.d.).

- ChemRxiv. (2023).

- PMC - NIH. (n.d.).

- RSC Publishing. (n.d.). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. ()

- Chemical Communications (RSC Publishing). (n.d.).

- ResearchGate. (n.d.). Synthesis of second-generation series of thiourea derivatives: (a)... [Download Scientific Diagram]. ()

- Biosynth. (n.d.).

- React with Water to Develop Carbon Disulfide. (2023, February 18). Thiophosgene. ()

- NIH. (n.d.). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. ()

- Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. ()

- ConnectSci. (1961). Synthesis of Some Derivatives of Isothiocyanic Acid containing Sulphur-35. ()

- Benchchem. (n.d.). Preparation of (1S,2S)-2-Phenylcyclopentanamine Hydrochloride: A Technical Guide. ()

- MDPI. (n.d.).

- Thermo Fisher Scientific. (2025, September 22).

- ACS Publications. (n.d.). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3 | Organic Letters. ()

- Santa Cruz Biotechnology. (n.d.).

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.).

- Sigma-Aldrich. (n.d.).

- Chemical & Physical .... (n.d.).

- PubChem - NIH. (n.d.).

- Guidechem. (2023, April 16). How to synthesize Cyclopentylamine? - FAQ. ()

- Google Patents. (2014, July 24).

- Arkivoc. (n.d.).

- Sigma-Aldrich. (2024, September 8).

- Biosynth. (n.d.). Cyclopentylamine | 1003-03-8 | FC35865. ()

- NIST WebBook. (n.d.).

- Thermo Fisher Scientific. (2025, September 7).

- Wikipedia. (n.d.). Cyclopentylamine. ()

- BenchChem. (n.d.).

- Fisher Scientific. (2023, September 1).

- MDPI. (n.d.).

- Google Patents. (n.d.).

- ResearchGate. (2025, October 15).

- Benchchem. (n.d.).

- SciSpace. (n.d.).

- PubMed. (n.d.). Isothiocyanates Induce Cell Cycle Arrest, Apoptosis and Mitochondrial Potential Depolarization in HL-60 and Multidrug-Resistant Cell Lines. ()

- Chemical Papers. (n.d.). Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. ()

- RSC Medicinal Chemistry (RSC Publishing). (n.d.). Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. ()

- ResearchGate. (n.d.). IR absorption spectra of metal thiocyanates and isothiocyanates (1) NaSCN, (2) KSCN, and (3) KNCS. ()

- PubMed. (n.d.). Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl .... ()

- New Home Pages of Dr. Rainer Glaser. (2015, January 12).

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates induce cell cycle arrest, apoptosis and mitochondrial potential depolarization in HL-60 and multidrug-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur | MDPI [mdpi.com]

- 5. scbt.com [scbt.com]

- 6. Cyclopentyl isothiocyanate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalpapers.com [chemicalpapers.com]

- 9. glaserr.missouri.edu [glaserr.missouri.edu]

- 10. scispace.com [scispace.com]

- 11. Page loading... [guidechem.com]

- 12. Cyclopentylamine - Wikipedia [en.wikipedia.org]

- 13. Thiophosgene - React with Water to Develop Carbon Disulfide [moltuslab.com]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. arkat-usa.org [arkat-usa.org]

- 22. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. assets.thermofisher.cn [assets.thermofisher.cn]

A Comprehensive Technical Guide to the Synthesis of Cyclopentyl Isothiocyanate from Cyclopentylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of Cyclopentyl Isothiocyanate

Isothiocyanates (ITCs), characterized by the R–N=C=S functional group, are a class of compounds with significant value in both biological and chemical sciences. They are recognized for a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] In synthetic chemistry, their unique reactivity makes them versatile intermediates for the construction of sulfur-containing heterocycles and for bioconjugation applications.[3]

Cyclopentyl isothiocyanate, a simple aliphatic isothiocyanate, serves as a crucial building block and a model compound for developing more complex bioactive molecules. Its synthesis from the readily available precursor, cyclopentylamine, is a fundamental transformation. This guide provides an in-depth analysis of the primary synthetic methodologies, moving beyond mere procedural steps to explore the underlying principles, mechanistic details, and critical field-proven insights that ensure successful and safe execution.

Core Synthetic Strategies: A Decision Framework

The conversion of a primary amine like cyclopentylamine to its corresponding isothiocyanate can be accomplished through several distinct pathways. The choice of method is a critical decision dictated by factors such as scale, safety infrastructure, desired purity, and downstream application. The primary strategies fall into two major categories:

-

Direct Thiocarbonylation: This approach utilizes highly reactive "thiocarbonyl transfer" reagents that directly convert the amine to the isothiocyanate in a single step. The classic, yet hazardous, example is thiophosgene.

-

The Dithiocarbamate Route: A two-step, one-pot approach that is now the most common and versatile method.[2][4] It involves the initial reaction of the amine with carbon disulfide (CS₂) to form a stable dithiocarbamate salt intermediate, which is subsequently decomposed (desulfurized) to yield the final product.

The following logical workflow provides a framework for selecting the appropriate synthetic route.

Caption: Mechanism of isothiocyanate formation via thiophosgene.

Detailed Experimental Protocol

This protocol is adapted from established general procedures for the synthesis of isothiocyanates using thiophosgene. [5] CRITICAL SAFETY ALERT: Thiophosgene is extremely toxic, volatile, and corrosive. [6][7]It is fatal if inhaled and causes severe burns on skin contact. [4][8]This procedure must be performed exclusively within a certified, high-performance chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a face shield, neoprene gloves, and a lab coat. [9]An emergency plan for exposure should be in place.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, charge cyclopentylamine (5.0 mmol, 1.0 equiv.).

-

Solvent Addition: Add dichloromethane (CH₂Cl₂, 25 mL) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 25 mL). This biphasic system ensures vigorous mixing and immediate neutralization of the HCl byproduct.

-

Reagent Addition: While stirring vigorously at room temperature, slowly add thiophosgene (6.0 mmol, 1.2 equiv.) dropwise via syringe over 10 minutes. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1 hour. Progress can be monitored by thin-layer chromatography (TLC) or GC-MS by observing the disappearance of the starting amine.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous phase with CH₂Cl₂ (3 x 30 mL) to recover all product.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by vacuum distillation or column chromatography on silica gel to obtain pure cyclopentyl isothiocyanate.

| Parameter | Value | Rationale |

| Cyclopentylamine | 1.0 equiv. | Limiting reagent |

| Thiophosgene | 1.2 equiv. | Ensures complete conversion of the amine |

| Base (NaHCO₃) | Saturated solution | Acts as an acid scavenger to drive the reaction |

| Temperature | Room Temperature | Sufficient for this highly reactive transformation |

| Time | ~1 hour | Typically sufficient for full conversion |

| Typical Yield | >85% | Method is known for high efficiency |

Method 2: The Carbon Disulfide Route (The Workhorse Method)

This is the most widely adopted method for synthesizing isothiocyanates due to its enhanced safety profile and remarkable versatility. [1][4]The process involves two key stages: the formation of a dithiocarbamate salt, followed by its decomposition using a desulfurizing agent.

Principle and Mechanism

Step 1: Dithiocarbamate Salt Formation. Cyclopentylamine reacts with carbon disulfide (CS₂) in the presence of a base (e.g., triethylamine, potassium carbonate, or sodium hydroxide) to form a stable dithiocarbamate salt. [10]This reaction is generally fast and efficient.

Step 2: Desulfurization. The crucial step involves the elimination of a sulfur atom from the dithiocarbamate salt. This is not a spontaneous process and requires a "desulfurizing agent" to facilitate the transformation into the isothiocyanate. The choice of this agent is the key to optimizing the reaction for different substrates and conditions.

Caption: Two-stage mechanism of the carbon disulfide route.

The Critical Choice: A Comparison of Desulfurizing Agents

The success of the CS₂ method hinges on the selection of the desulfurizing agent. Below is a comparison of leading candidates.

| Desulfurizing Agent | Key Advantages | Key Disadvantages | Best For... |

| Tosyl Chloride (TsCl) | General, facile, and high-yielding for many substrates. [11] | Requires careful control; potential for side reactions. | General-purpose lab synthesis. |

| Sodium Persulfate (Na₂S₂O₈) | Green reagent, can be run in water, simple purification. [4][12] | May not be suitable for all sensitive functional groups. | Large-scale and environmentally conscious synthesis. |

| Di-tert-butyl dicarbonate (Boc₂O) | Byproducts (CO₂, COS, t-BuOH) are volatile, leading to very clean reactions and simple work-up. [3][13] | Reagent cost can be higher; may cause Boc-protection as a side reaction with some amines. [13] | High-purity synthesis where chromatographic purification is to be avoided. |

| Hydrogen Peroxide (H₂O₂) | Inexpensive, green, and gives excellent yields for many alkyl and aromatic ITCs. [4] | Can be strongly oxidizing, limiting functional group tolerance. | Simple, non-chiral isothiocyanate synthesis. |

Detailed Experimental Protocol (Sodium Persulfate Method)

This protocol is adapted from a green chemistry procedure that utilizes water as the solvent. [5][12]

-

Reaction Setup: To a 25 mL flask, sequentially add cyclopentylamine (5.0 mmol, 1.0 equiv.), water (5 mL), carbon disulfide (12.5 mmol, 2.5 equiv.), and potassium carbonate (10.0 mmol, 2.0 equiv.).

-

Dithiocarbamate Formation: Stir the mixture at room temperature overnight. The formation of the dithiocarbamate salt is typically visually apparent.

-

Desulfurization: Add a solution of sodium persulfate (5.0 mmol, 1.0 equiv.) and potassium carbonate (5.0 mmol, 1.0 equiv.) in water (5.0 mL).

-

Reaction Monitoring: Stir the resulting mixture at room temperature for 1 hour. The reaction is complete when the starting dithiocarbamate is consumed (monitor by TLC).

-

Work-up and Extraction: Add brine (2.0 mL) to the mixture and extract with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Detailed Experimental Protocol (Boc₂O Method)

This protocol is valued for its exceptionally clean work-up. [3]

-

Dithiocarbamate Formation: In a flask, dissolve cyclopentylamine (1.0 equiv.) and triethylamine (1.1 equiv.) in a suitable solvent like dichloromethane. Add carbon disulfide (1.5 equiv.) and stir for 30 minutes at room temperature.

-

Catalyst and Reagent Addition: Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP, 1-3 mol %). Then, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.).

-

Reaction: Stir the reaction at room temperature. The reaction is often complete within 15-60 minutes. Vigorous gas evolution (CO₂, COS) will be observed.

-

Work-up: Once the reaction is complete, the work-up consists of simply concentrating the reaction mixture under reduced pressure to remove the solvent and all volatile byproducts. The remaining crude product is often of high purity.

-

Purification: If necessary, further purification can be achieved by column chromatography or distillation.

Method 3: The Thiocarbonyldiimidazole (TCDI) Route

For researchers seeking a balance between the single-step efficiency of the thiophosgene method and the safety of the CS₂ route, reagents like 1,1'-thiocarbonyldiimidazole (TCDI) offer an excellent compromise. [14][15]TCDI is a stable, weighable solid that acts as a thiocarbonyl transfer agent, analogous to thiophosgene but far less hazardous. [5]

Detailed Experimental Protocol

This protocol is adapted from a general procedure using TCDI. [5]

-

Reaction Setup: In a 50 mL round-bottom flask, charge the cyclopentylamine (5.0 mmol, 1.0 equiv.) and dichloromethane (15 mL).

-

Reagent Addition: Add 1,1'-thiocarbonyldiimidazole (6.0 mmol, 1.2 equiv.) in one portion at room temperature.

-

Reaction Monitoring: Stir the mixture for 1 hour at room temperature.

-

Work-up: Add water to the reaction mixture and transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude material by column chromatography on silica gel.

Final Recommendations

The synthesis of cyclopentyl isothiocyanate from cyclopentylamine is a well-established transformation with several reliable methods. The optimal choice is contingent on the specific needs and constraints of the laboratory.

-

For Green and Large-Scale Synthesis: The Carbon Disulfide route using Sodium Persulfate in water is highly recommended. [12]It is cost-effective, environmentally friendly, and avoids hazardous solvents.

-

For High-Purity and Rapid Synthesis: The Carbon Disulfide route using Boc₂O is superior. [3]Its volatile byproducts allow for a work-up that is often just evaporation, minimizing the need for chromatography.

-

For Hazardous Material Experts: The Thiophosgene method remains the fastest and often highest-yielding route, but should only be attempted by professionals with the appropriate safety controls and engineering infrastructure due to the extreme toxicity of the reagent. [6][8] By understanding the causality behind each protocol and reagent choice, researchers can confidently select and execute the synthesis, ensuring efficiency, purity, and, most importantly, safety.

References

-

Yeon, G., et al. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Chemical Communications. [Link]

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. [Link]

-

Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. RSC Supplementary Information. [Link]

-

ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters. [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. [Link]

-

Fu, Z., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. [Link]

-

Moore, M. L., & Crossley, F. S. (1955). METHYL ISOTHIOCYANATE. Organic Syntheses, 3, 617. [Link]

-

Chemistry & Biology Interface. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 34-50. [Link]

- Werth, Jr., P. J., & Di Napoli, A. R. (1972). U.S. Patent No. 3,637,788. Washington, DC: U.S.

-

Dembinski, R., et al. (2020). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 25(23), 5544. [Link]

-

Li, Z.-Y., et al. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667-1674. [Link]

-

Ábrányi-Balogh, P., et al. (2022). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 27(19), 6296. [Link]

-

Boas, U., et al. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(29), 4473-4475. [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. [Link]

-

Environment India. (2020). Safety Measure to Follow When Working With Thiophosgene. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Synthesis of Isothiocyanates: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Safety Measure to Follow When Working With Thiophosgene [moltuslab.com]

- 9. fishersci.com [fishersci.com]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Isothiocyanate synthesis [organic-chemistry.org]

- 12. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. cbijournal.com [cbijournal.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

Synthesis of Isothiocyanates from Primary Amines and Carbon Disulfide: A Mechanistic and Practical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), characterized by the functional group R-N=C=S, are a pivotal class of compounds with significant applications ranging from anticancer and antimicrobial agents to versatile intermediates in synthetic organic chemistry.[1][2][3][4] Their natural occurrence in cruciferous vegetables and potent biological activities have made them attractive targets in drug discovery and development.[5][6][7] The most robust and widely adopted synthetic route to isothiocyanates involves the reaction of primary amines with carbon disulfide. This guide provides an in-depth exploration of this methodology, focusing on the underlying mechanisms, the critical role of reagents, and practical, field-proven protocols. We will dissect the two-stage process—dithiocarbamate salt formation and its subsequent desulfurization—to illuminate the causality behind experimental choices and empower researchers to optimize this crucial transformation.

The Core Mechanism: A Two-Act Play

The conversion of a primary amine to an isothiocyanate using carbon disulfide is fundamentally a two-step process, which can often be seamlessly integrated into a one-pot procedure.[1][8] The overall transformation hinges on the initial formation of a dithiocarbamate salt, an intermediate that is then decomposed by removing a sulfur atom.[9]

Act I: Formation of the Dithiocarbamate Salt

The initial reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbon atom of carbon disulfide (CS₂). This step is typically reversible.[10][11] The key to driving the reaction to completion is the immediate deprotonation of the resulting dithiocarbamic acid by a base. This acid-base reaction forms a stable dithiocarbamate salt, effectively trapping the intermediate and shifting the equilibrium forward.[10][11]

The Causality of Base Selection: The choice of base is not trivial; it is a critical parameter that directly influences the reaction's success, particularly with less reactive amines.

-

For standard alkyl and electron-rich aryl amines: Common tertiary amines like triethylamine (Et₃N) are generally sufficient.[12][13]

-

For electron-deficient or heteroaromatic amines (e.g., aminopyridines): The lower nucleophilicity of these amines requires a more potent driving force. Stronger bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or even sodium hydride (NaH) may be necessary to ensure efficient formation of the dithiocarbamate salt.[11][12] The ion-pair basicity of the base can influence the rate of salt formation.[10]

Caption: Mechanism of Dithiocarbamate Salt Formation.

Act II: Desulfurization – The Path to the Isothiocyanate

With the dithiocarbamate salt formed, the next stage involves the elimination of a sulfur atom. This is achieved by treating the salt with a desulfurizing or "thiophilic" agent. The diversity of available reagents for this step allows for significant flexibility and optimization depending on the substrate's functional groups, desired reaction conditions, and safety considerations.

The general principle involves the activation of one of the sulfur atoms in the dithiocarbamate, turning it into a good leaving group. Subsequent intramolecular attack by the nitrogen atom leads to the formation of the isothiocyanate and a sulfur-containing byproduct.

A Comparative Analysis of Desulfurization Reagents

The selection of the desulfurizing agent is the most critical decision in the synthesis design. Historically, toxic heavy metal salts and hazardous reagents like thiophosgene were common, but modern chemistry favors safer, more efficient, and greener alternatives.[1][2][10][14]

| Reagent Class | Specific Example(s) | Scope & Yields | Causality & Key Insights (Pros & Cons) |

| Acyl Chlorides / Anhydrides | Tosyl Chloride (TsCl)[1][12][15], Ethyl Chloroformate[1][16], Boc₂O[10][16] | Broad (Alkyl & Aryl). Generally high yields (75-97%).[1] | Pro: Widely available, reliable, and efficient. Forms a highly reactive intermediate (e.g., a thiotosyl ester) that readily decomposes. Boc₂O offers volatile byproducts, simplifying workup.[10] Con: Can be sensitive to moisture. |

| Oxidizing Agents | Sodium Persulfate (Na₂S₂O₈)[1][17], Hydrogen Peroxide (H₂O₂)[1], Iodine (I₂)[1][16] | Broad. Good to excellent yields. | Pro: Considered "green" reagents. Na₂S₂O₈ is exceptionally effective in water, stable, inexpensive, and preserves chirality.[1][17] H₂O₂ is also an excellent green choice.[1] Con: Oxidative conditions may not be compatible with all functional groups. |

| Triazine Derivatives | Cyanuric Chloride (TCT)[16][18], DMT/NMM/TsO⁻[16][19] | Broad. High to excellent yields. | Pro: Very powerful activators. DMT/NMM/TsO⁻ shows outstanding efficiency (e.g., 92% yield for benzyl ITC) in microwave-assisted synthesis.[19] TCT works well in aqueous one-pot systems.[18] Con: Reagents are more specialized. |

| Peptide Coupling Reagents | T3P®, DCC, PyBOP[15][16] | Good for various substrates. Good yields. | Pro: Readily available in many labs. Effective under mild conditions. Con: Can be expensive; stoichiometry and byproduct removal (e.g., DCU from DCC) must be managed. |

| Heavy Metal Salts | Pb(NO₃)₂, CuSO₄, CoCl₂[1][2][9] | Effective. | Pro: Historically proven efficacy. Con: Highly toxic, environmentally hazardous waste streams. Largely superseded by modern reagents. |

| Phosgene Derivatives | Thiophosgene, Triphosgene[1][2][10] | Effective. | Pro: The classical, powerful method. Con: Extremely toxic and hazardous. Avoided in modern laboratory practice whenever possible. |

Field-Proven Experimental Protocol: One-Pot Synthesis via Tosyl Chloride

This protocol is a robust and general method applicable to a wide range of primary amines, leveraging the efficiency of tosyl chloride for the desulfurization step.[12][15]

Objective: To synthesize an isothiocyanate from a primary amine in a one-pot procedure.

Materials:

-

Primary Amine (1.0 eq)

-

Triethylamine (Et₃N) (2.0-3.0 eq)

-

Carbon Disulfide (CS₂) (1.2-1.5 eq)

-

p-Toluenesulfonyl Chloride (TsCl) (1.1-1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Standard workup reagents (e.g., water, brine, Na₂SO₄ or MgSO₄)

Safety First: Carbon disulfide is highly volatile, flammable, and toxic. All operations must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

-

Dithiocarbamate Formation: Add triethylamine (2.0-3.0 eq) to the solution. Cool the mixture in an ice bath (0 °C). Add carbon disulfide (1.2-1.5 eq) dropwise via syringe. The formation of a precipitate (the triethylammonium dithiocarbamate salt) may be observed. Allow the mixture to stir at room temperature for 30-60 minutes. This in-situ generation is the key to the one-pot efficiency.

-

Desulfurization: Add p-toluenesulfonyl chloride (TsCl) (1.1-1.2 eq) to the reaction mixture, either as a solid in one portion or as a solution in the reaction solvent. The reaction is often rapid, with completion typically within 30 minutes at room temperature.[1][12]

-

Reaction Monitoring: Monitor the disappearance of the starting amine and the formation of the isothiocyanate product by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The characteristic N=C=S stretch can also be observed via IR spectroscopy (~2100 cm⁻¹).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation, depending on the physical properties of the target isothiocyanate.

Caption: One-Pot Isothiocyanate Synthesis Workflow.

Conclusion and Future Outlook

The synthesis of isothiocyanates from primary amines and carbon disulfide remains a cornerstone of modern synthetic chemistry due to its reliability and versatility. The critical advance in this field has been the move away from hazardous classical reagents towards safer, more efficient, and environmentally benign desulfurizing agents.[1][14] Reagents like sodium persulfate and tosyl chloride now offer high yields under mild conditions, with broad substrate compatibility, including the preservation of stereocenters.[1][17] As the demand for novel isothiocyanate-containing pharmacophores continues to grow, particularly in oncology and infectious disease research, a deep, mechanistic understanding of this fundamental transformation is essential for the practicing chemist.[6][20] The continued development of catalytic and even more sustainable protocols will undoubtedly shape the future of this important synthetic tool.

References

-

Maeda, B., & Murakami, K. (2024). Recent advancement in the synthesis of isothiocyanates. Chemical Communications, 60(22), 2839-2864. [Link]

-

Isothiocyanate. In Wikipedia. [Link]

-

Németh, B., et al. (2023). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Molecules, 28(13), 5192. [Link]

-

Maeda, B., & Murakami, K. (2024). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. [Link]

-

Synthesis of Isothiocyanates: A Review. CHEMISTRY & BIOLOGY INTERFACE, 10(2), 79-91. [Link]

-

Eschliman, K., & Bossmann, S. H. (2019). Synthesis of Isothiocyanates: An Update. PubMed. [Link]

-

Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts. The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]

-

Li, J., et al. (2013). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 18(10), 12383-12396. [Link]

-

Synthesis of Isothiocyanates: A Review. Thieme E-Books & E-Journals. [Link]

-

Isothiocyanate synthesis. Organic Chemistry Portal. [Link]

-

Ye, Y., et al. (2011). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 7, 1343-1349. [Link]

-

Meier, M. A. R., & Kreitmeier, P. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 3134-3142. [Link]

-

Zhang, W., et al. (2018). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 20(19), 4484-4491. [Link]

-

Meier, M. A. R., & Kreitmeier, P. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. PMC. [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(7), 1756-1759. [Link]

-

Wong, R., & Dolman, S. J. (2007). Isothiocyanates from tosyl chloride mediated decomposition of in situ generated dithiocarbamic acid salts. The Journal of Organic Chemistry, 72(10), 3969-3971. [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(31), 5692-5696. [Link]

-

Janczewski, Ł., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2740. [Link]

-

Dithiocarbamate. In Wikipedia. [Link]

- Process for producing isothiocyanates.

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. ACS Publications. [Link]

-

Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. ResearchGate. [Link]

-

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. ResearchGate. [Link]

-

Wu, X., et al. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Pharmacology, 14, 1283625. [Link]

-

The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. NIH. [Link]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165-1175. [Link]

-

Isothiocyanates – A Review of their Health Benefits and Potential Food Applications. Food & Function, 13(12), 6459-6481. [Link]

-

Rong, H., et al. (2021). 4-Dimethylaminopyridine-Catalyzed Synthesis of Isothiocyanates from Amines and Carbon disulfide. Tetrahedron Letters, 68, 152868. [Link]

Sources

- 1. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Recent advancement in the synthesis of isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 8. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cbijournal.com [cbijournal.com]

- 11. A One-Pot Approach to Pyridyl Isothiocyanates from Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]

- 13. Isothiocyanate [medbox.iiab.me]

- 14. mdpi.com [mdpi.com]

- 15. Isothiocyanate synthesis [organic-chemistry.org]

- 16. mdpi.com [mdpi.com]

- 17. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 19. benchchem.com [benchchem.com]

- 20. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

Cyclopentyl isothiocyanate structural formula

An In-depth Technical Guide to Cyclopentyl Isothiocyanate: Structure, Synthesis, and Application

Introduction

Isothiocyanates (ITCs), characterized by the functional group R–N=C=S, are a class of compounds renowned for their diverse biological activities and versatile applications in synthetic chemistry.[1][2] Naturally occurring ITCs, often derived from glucosinolates in cruciferous vegetables like broccoli and cabbage, are recognized for their roles in cancer chemoprevention, anti-inflammatory, and antimicrobial effects.[3][4] In the realm of drug discovery and development, synthetic isothiocyanates serve as crucial intermediates or "building blocks" for constructing complex heterocyclic scaffolds and thiourea-based compounds.[1][5]

This guide focuses specifically on Cyclopentyl Isothiocyanate , an aliphatic isothiocyanate that combines the reactive N=C=S moiety with a stable, five-membered carbocyclic ring. The cyclopentyl group provides a distinct lipophilic character and conformational rigidity that can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of derivative molecules. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structural formula, physicochemical properties, synthesis, reactivity, and applications of this important chemical entity.

Molecular Structure and Physicochemical Properties

The foundational aspect of Cyclopentyl Isothiocyanate is its molecular architecture. The structure consists of a cyclopentane ring covalently bonded to the nitrogen atom of an isothiocyanate functional group. The N=C=S group is a heterocumulene, featuring two cumulative double bonds, which is central to its characteristic reactivity.

The formal IUPAC name for this compound is isothiocyanatocyclopentane .[6]

Structural Representation:

-

2D Structure: The two-dimensional structure clearly shows the connectivity of the atoms.

-

3D Conformer: The three-dimensional structure illustrates the spatial arrangement of the cyclopentyl ring, which typically adopts an "envelope" or "twist" conformation.

Physicochemical Data

A summary of key physicochemical properties and identifiers for Cyclopentyl Isothiocyanate is provided below. This data is essential for experimental design, safety assessments, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 33522-03-1 | [6][7] |

| Molecular Formula | C₆H₉NS | [6][7] |

| Molecular Weight | 127.21 g/mol | [6][7] |

| Appearance | Clear, colorless to pale yellow liquid | [8] |

| Density | 1.03 g/mL | [9][10] |

| Boiling Point | 94 °C (at unspecified pressure); 75-76°C at 10 mmHg | [8][10] |

| Refractive Index (n20/D) | 1.523 - 1.536 | [8][11] |

| SMILES String | C1CCC(C1)N=C=S | [6] |

| InChI Key | PJOODZCPFADLCI-UHFFFAOYSA-N | [6] |

Synthesis of Cyclopentyl Isothiocyanate

The synthesis of isothiocyanates from primary amines is a cornerstone of organic chemistry, with several established methodologies.[3] The choice of method often involves a trade-off between reagent toxicity, reaction conditions, and substrate scope.

Causality in Synthetic Route Selection

The classical approach involves the reaction of a primary amine with thiophosgene (CSCl₂).[3][12] This method is highly effective and proceeds smoothly for a wide range of amines.[12] However, the extreme toxicity and moisture sensitivity of thiophosgene necessitate stringent safety protocols, making it less desirable for modern, greener laboratory practices.

Consequently, the most prevalent and safer alternative is the decomposition of dithiocarbamate salts .[3] This two-step, one-pot procedure involves first reacting the primary amine (cyclopentylamine) with carbon disulfide (CS₂) in the presence of a base to form a stable dithiocarbamate salt intermediate. This salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and yield the target isothiocyanate. This approach avoids the use of highly toxic reagents and is generally high-yielding.[3][13]

Synthetic Workflow Diagram

The following diagram illustrates the common dithiocarbamate-based synthesis pathway.

Caption: General workflow for the synthesis of Cyclopentyl Isothiocyanate.

Experimental Protocol: Synthesis via Dithiocarbamate Decomposition

This protocol is based on a general and robust method for isothiocyanate synthesis mediated by tosyl chloride (p-toluenesulfonyl chloride).[13] This self-validating system is effective because the formation of the stable dithiocarbamate salt is readily achieved, and its subsequent decomposition is efficiently driven by the electrophilic nature of tosyl chloride.

Materials:

-

Cyclopentylamine

-

Carbon Disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl Chloride (TsCl)

-

Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentylamine (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.

-

Formation of Dithiocarbamate Salt: Cool the solution to 0 °C using an ice bath. Add carbon disulfide (1.1 eq) dropwise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes. A precipitate of the triethylammonium dithiocarbamate salt may form.

-

Desulfurization: To the same flask, add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise while maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield pure cyclopentyl isothiocyanate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized cyclopentyl isothiocyanate is critical. This is achieved through a combination of spectroscopic techniques, each providing unique structural information.

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the isothiocyanate functional group. The N=C=S group exhibits a very strong and characteristic antisymmetric stretching absorption band, which is typically sharp and found in a relatively uncongested region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For alkyl isothiocyanates, a characteristic fragmentation involves the formation of a [CH₂NCS]⁺ ion.[14]

Summary of Spectroscopic Data

| Technique | Characteristic Signal / Peak | Rationale | Reference(s) |

| Infrared (IR) | ~2100 cm⁻¹ (very strong, sharp) | Corresponds to the antisymmetric stretch of the –N=C=S functional group. | [6] |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺) at m/z = 127 | Represents the mass of the intact molecule. | [6] |

| Mass Spec. (EI-MS) | Fragment at m/z = 72 | A common fragment for alkyl ITCs, corresponding to [CH₂NCS]⁺, formed via McLafferty-type rearrangement.[14] | [14] |

Reactivity and Synthetic Utility

The synthetic value of cyclopentyl isothiocyanate lies in the electrophilic nature of the central carbon atom in the N=C=S group.[5] This carbon is susceptible to attack by a wide range of nucleophiles, making it a versatile building block for synthesizing various sulfur- and nitrogen-containing compounds.

The general reaction involves the nucleophilic addition to the C=S bond, followed by protonation of the nitrogen atom. This reactivity is fundamental to its application in drug development, particularly for creating libraries of thiourea derivatives for biological screening.

Reactivity Workflow Diagram

Caption: Reactivity of Cyclopentyl Isothiocyanate with common nucleophiles.

Applications in Medicinal Chemistry and Drug Development

While naturally occurring isothiocyanates are widely studied for their health benefits, synthetic analogues like cyclopentyl isothiocyanate are primarily employed as intermediates in the synthesis of new chemical entities.[10][15]

-

Scaffold for Bioactive Molecules: The cyclopentyl group provides a defined lipophilic and structural element, while the isothiocyanate handle allows for facile conjugation to amines and thiols. This is valuable for creating libraries of compounds, such as substituted thioureas, which are screened for various biological activities.[10]

-

Covalent Probes and Warheads: The electrophilicity of the isothiocyanate group allows it to react covalently with nucleophilic residues on proteins, such as the thiol group of cysteine or the amine group of lysine.[15] This property is increasingly exploited in chemical biology and drug design to create covalent inhibitors or probes for target identification and validation.

-

Agrochemical Synthesis: Isothiocyanates are also used as intermediates in the development of agrochemicals.[10]

The combination of the cyclopentyl moiety's physical properties with the isothiocyanate's reactive handle makes it a valuable tool for medicinal chemists aiming to explore new chemical space and develop novel therapeutic agents.

Safety and Handling

Isothiocyanates as a class are hazardous compounds and must be handled with appropriate care. They are typically toxic, lachrymatory, and skin/respiratory irritants.[16][17][18]

-

Hazard Statements: Cyclopentyl isothiocyanate is classified as toxic if swallowed and corrosive, causing severe skin burns and eye damage.[16]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[17][19] Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[20]

-

Handling: Avoid inhalation of vapors and any contact with skin or eyes.[19] It is moisture-sensitive and should be stored under an inert atmosphere in a cool, dry place.[8][10]

-

Spills and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste according to local regulations.[17] Do not allow it to enter drains or waterways.

Conclusion